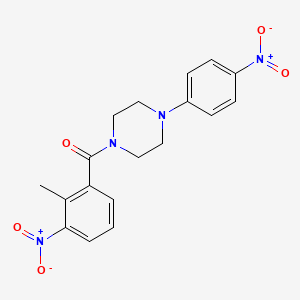

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Übersicht

Beschreibung

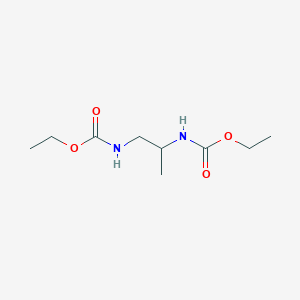

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, also known as benzodiazepine, is a class of organic compounds that contains a diazepine ring fused with a benzene ring. It is a widely used drug in the medical field due to its anxiolytic, hypnotic, and anticonvulsant properties. The synthesis of benzodiazepine involves a multi-step process, and it has been extensively studied for its scientific research applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (DPBD) has been studied for its corrosion inhibition properties on mild steel in sulphuric acid medium. Research shows that DPBD acts as an efficient inhibitor, with its effectiveness increasing with concentration. The adsorption of DPBD on mild steel obeys the Langmuir adsorption isotherm, suggesting a protective adsorptive film formation on the metal surface (Sasikala, Parameswari, Chitra, & Kiruthika, 2017).

Synthesis of Spiro-δ-Lactams

DPBD has been used in reactions with methyl 1-bromocycloalkanecarboxylates and zinc, leading to the formation of spiro-δ-lactams. These products, bearing a 2-(N-benzoylamino)phenyl substituent, have been confirmed through X-ray structural analysis, highlighting DPBD's utility in synthesizing complex organic compounds (Nikiforova, Zverev, Dmitriev, Shurov, & Kirillov, 2021).

Acylation Reactions

DPBD undergoes acylation with succinic anhydride, leading to the formation of 4-(2-methyl-2,4-diphenyl-2,5-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid. This reaction showcases DPBD's reactivity and potential for producing diverse benzodiazepine derivatives (Chebanov, Muravyeva, & Kobzar, 2003).

Pharmaceutical and Industrial Applications

Besides pharmacological uses, some benzodiazepine derivatives, including DPBD, find applications in industries such as photography (as dyes for acrylic fibers) and as anti-inflammatory agents. They are also used as precursors in the synthesis of fused ring benzodiazepine derivatives like triaxol and oxadiazol (Jung et al., 2007).

Synthesis of 3-Carboxylic Derivatives

DPBD derivatives have been synthesized by hetero-cyclisation from 1,2-diaminobenzene with dibenzoylmethane, followed by the introduction of the carboxylic group. These derivatives are important for further chemical modifications and potential applications in medicinal chemistry (Mansour et al., 2001).

Formation of Heterocyclic Moieties

DPBD is involved in the synthesis of various heterocyclic compounds such as cyano-, thioxo-, and oxazino-derivatives. These reactions showcase the versatility of DPBD in creating complex heterocyclic structures for various scientific applications (El-sayed et al., 2007).

Mass Spectrometric Analysis

The mass spectrometric behavior of DPBD derivatives has been extensively studied, revealing their propensity to eliminate certain molecular fragments and undergo specific fragmentations. This research is critical for understanding the molecular structure and reactivity of these compounds (Xu, Zhang, & Wang, 2000).

Crystal Structure Analysis

Crystallographic studies of DPBD derivatives have been conducted, revealing detailed insights into their molecular structure and intermolecular interactions. Such studies are essential for designing compounds with specific physical and chemical properties (Swamy et al., 2008).

Antioxidant Activity

DPBD derivatives have been synthesized and evaluated for their antioxidant activity. This research contributes to the understanding of DPBD's potential in developing therapeutic agents with antioxidant properties (Bhat et al., 2012).

Eigenschaften

IUPAC Name |

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUUDQZFQBRKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369534 | |

| Record name | 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

40358-30-3 | |

| Record name | 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine?

A1: 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine consists of a seven-membered diazepine ring fused to a benzene ring. Two phenyl groups are attached to the diazepine ring at positions 2 and 4. The compound's structure has been confirmed through X-ray crystallography. [, , ]

Q2: How is 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine synthesized?

A2: While specific details might vary, the synthesis of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine generally involves the condensation reaction of o-phenylenediamine with a suitable 1,3-diphenyl-1,3-diketone derivative. [, ]

Q3: What are some interesting chemical transformations that 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo?

A3: This compound can undergo various chemical transformations, including reactions with alicyclic Reformatsky reagents, leading to the formation of complex heterocyclic compounds. It can also undergo a benzimidazole rearrangement. [, , ]

Q4: Has the crystal structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine or its derivatives been reported?

A4: Yes, the crystal structures of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine [] and some of its derivatives, such as 1-chloroacetyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and 1,3,3a,5-tetraphenyl-3a,4,5,11-tetrahydro-3H,6H-1,2,4-triazolobenzodiazepine, have been determined by X-ray diffraction. These studies provide insights into the molecular conformation and packing arrangements of these compounds in the solid state. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)

![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)

![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)

![methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)

![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)

![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)